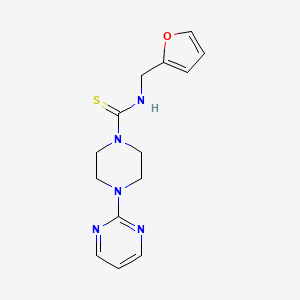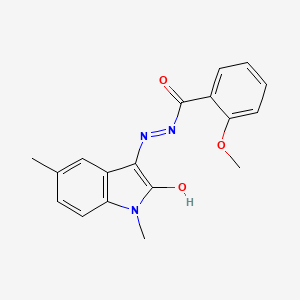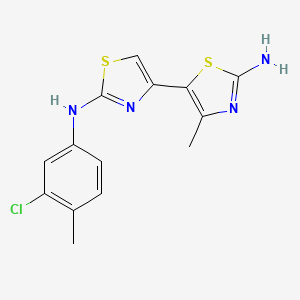![molecular formula C17H17ClN2O2 B5715399 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CEP-33779, this compound is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in many cellular processes. In
Mécanisme D'action
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibits the this compound pathway by binding to the SH2 domain of this compound, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in decreased cell proliferation, increased apoptosis, and decreased angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for the this compound pathway. This allows for the selective inhibition of this pathway, without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research on 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. One area of research is the development of more potent and selective inhibitors of the this compound pathway. Another area of research is the identification of biomarkers that can predict the response to this compound inhibitors, allowing for more personalized treatment approaches. Additionally, the combination of this compound inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the potential use of this compound inhibitors in the treatment of neurological disorders, such as Alzheimer's disease, is an area of emerging research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 2-aminobenzamide to form 2-chloro-N-(2-hydroxybenzoyl)benzamide. This intermediate is then reacted with 2,4-dimethylaniline and oxalyl chloride to form this compound. The final product is obtained through purification and isolation by column chromatography.
Applications De Recherche Scientifique
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the this compound pathway, which is involved in many cellular processes, including cell growth, survival, and differentiation. Inhibition of the this compound pathway has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUTNLTZAWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)






![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)